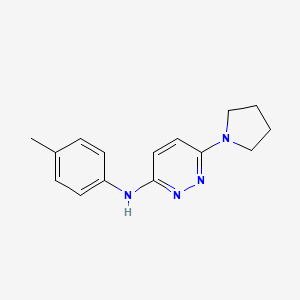![molecular formula C18H26N2O2 B5346686 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, also known as IPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. IPP has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate the release of nitric oxide in the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including enhanced neurotransmitter release, vasodilation, and immunomodulation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake, making it a valuable tool for studying the effects of psychotropic drugs on neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are a variety of future directions for research on 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, including studies on its potential therapeutic applications in the treatment of hypertension, neurodegenerative diseases, and immune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the development of new and more effective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine involves the reaction of piperazine with 2-isopropylphenol and acetic anhydride, followed by allylation of the resulting product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for the production of this compound.
Applications De Recherche Scientifique
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In neuroscience, this compound has been used to study the effects of serotonin and dopamine on neuronal activity, as well as the mechanisms of action of various psychotropic drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In immunology, this compound has been used to study the effects of cytokines on immune cell function, as well as the mechanisms of action of various immunomodulatory drugs.
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-9-19-10-12-20(13-11-19)18(21)14-22-17-8-6-5-7-16(17)15(2)3/h4-8,15H,1,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGUAIGFPRPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)